Product packaging for 2,3-Dichloro-7-methylbenzo[b]thiophene(Cat. No.:)

2,3-Dichloro-7-methylbenzo[b]thiophene

Cat. No.: B8374293
M. Wt: 217.11 g/mol
InChI Key: SXXZNTPEOOTXPG-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Scaffolds in Modern Chemistry

The benzo[b]thiophene scaffold, a heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a cornerstone in modern medicinal chemistry and materials science. researchgate.netnih.gov These structures are of significant interest due to their presence in a variety of biologically active molecules and functional organic materials. researchgate.net The planar, electron-rich nature of the benzo[b]thiophene system allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Substituted benzo[b]thiophenes are integral to the development of therapeutics and have been identified as privileged structures in drug discovery. Their derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents. nih.gov Notable examples of drugs containing this scaffold include raloxifene, used for osteoporosis, and zileuton, an asthma medication. nih.govacs.org The versatility of the benzo[b]thiophene core allows for substitution at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its function. nih.gov

Overview of Dihalosubstituted Benzo[b]thiophenes in Synthetic Chemistry

Within the broader family of substituted benzo[b]thiophenes, dihalosubstituted derivatives represent a particularly important class of compounds in synthetic chemistry. The presence of two halogen atoms on the benzo[b]thiophene core provides valuable handles for further chemical transformations. These halogenated intermediates are often synthesized through electrophilic cyclization reactions. nih.govuwf.edu

The positions of the halogen substituents significantly influence the reactivity and potential applications of the molecule. For instance, the chlorine atoms in 2,3-dichlorobenzo[b]thiophene can be selectively replaced or coupled with other molecular fragments, making it a versatile building block for more complex structures. The synthesis of these dihalo compounds often involves multi-step procedures, and researchers continue to develop more efficient and environmentally benign synthetic routes. uwf.edu

Specific Research Focus on 2,3-Dichloro-7-methylbenzo[b]thiophene as a Unique Chemical Entity

While extensive research exists for a wide array of substituted benzo[b]thiophenes, a specific focus on This compound reveals a notable gap in the available scientific literature. Comprehensive searches of chemical databases and research publications indicate a lack of dedicated studies on the synthesis, properties, and applications of this particular compound.

However, based on the known chemistry of related compounds, we can infer some of its potential characteristics and reactivity. The presence of two chlorine atoms at the 2 and 3 positions of the thiophene ring suggests it would be a reactive intermediate for cross-coupling reactions. The methyl group at the 7-position on the benzene ring would likely introduce subtle electronic and steric effects, potentially influencing its reactivity and biological activity compared to its unmethylated counterpart, 2,3-dichlorobenzo[b]thiophene.

The study of such a specific molecule could be of interest for understanding structure-activity relationships within the broader class of dihalosubstituted benzo[b]thiophenes. Future research could explore its synthesis, possibly through the chlorination of 7-methylbenzo[b]thiophene (B81734) or a related precursor, and subsequently investigate its utility as a building block in the synthesis of novel compounds with potential applications in medicinal chemistry or materials science.

Due to the limited specific data available for this compound, the following table provides a general overview of related benzo[b]thiophene compounds mentioned in this article.

Compound NameMolecular FormulaKey Characteristics
Benzo[b]thiopheneC₈H₆SThe parent heterocyclic scaffold.
2,3-Dichlorobenzo[b]thiopheneC₈H₄Cl₂SA dihalogenated derivative used as a synthetic intermediate.
7-Chloro-3-methylbenzo[b]thiopheneC₉H₇ClSA mono-chlorinated and methylated derivative. prepchem.comchemicalbook.comguidechem.com
RaloxifeneC₂₈H₂₇NO₄SA medication for osteoporosis containing a benzo[b]thiophene core. acs.org
ZileutonC₁₁H₁₂N₂O₂SAn asthma medication featuring a benzo[b]thiophene moiety. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl2S B8374293 2,3-Dichloro-7-methylbenzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2S

Molecular Weight

217.11 g/mol

IUPAC Name

2,3-dichloro-7-methyl-1-benzothiophene

InChI

InChI=1S/C9H6Cl2S/c1-5-3-2-4-6-7(10)9(11)12-8(5)6/h2-4H,1H3

InChI Key

SXXZNTPEOOTXPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(S2)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Transformation of 2,3 Dichloro 7 Methylbenzo B Thiophene

Electrophilic Aromatic Substitution Patterns on Halogenated and Alkylated Benzo[b]thiophenes

Electrophilic aromatic substitution (SEAr) on the 2,3-dichloro-7-methylbenzo[b]thiophene core is expected to occur on the benzene (B151609) portion of the molecule. The thiophene (B33073) ring is deactivated towards electrophilic attack due to the presence of two electron-withdrawing chlorine atoms. The regiochemical outcome of substitution on the benzene ring is dictated by the directing effects of the attached methyl group and the fused dichlorothiophene ring system.

The regioselectivity of electrophilic aromatic substitution is determined by the electronic properties of the substituents on the aromatic ring. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. wiley.com

In this compound, the key influencers are the 7-methyl group and the fused ring system.

7-Methyl Group: The methyl group (-CH₃) is an activating group. It donates electron density to the benzene ring through an inductive effect and hyperconjugation. This donation stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the reaction, particularly when the electrophile adds to the ortho (C6) or para (C4) positions relative to the methyl group. wiley.com

SubstituentElectronic EffectDirecting InfluencePredicted Substitution Sites
7-Methyl (-CH₃) Activating (Inductive Donation, Hyperconjugation)ortho, paraC6, C4
2,3-Dichloro-thiophene (fused ring) Deactivating (Inductive Withdrawal)ComplexN/A (Substitution occurs on the other ring)

Nucleophilic Substitution and Cross-Coupling Reactions at Halogenated Positions

The chlorine atoms at the C2 and C3 positions of the benzothiophene (B83047) ring are susceptible to replacement via transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, allowing for extensive derivatization.

Palladium catalysts are highly effective for activating the C-Cl bonds in this compound for reaction with a variety of nucleophiles. nih.gov

Carbon-Carbon Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds by reacting aryl halides with organoboron compounds, such as boronic acids or their esters. researchgate.netnih.gov For this compound, this reaction would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C2 and/or C3 positions. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to arylamine derivatives. This reaction couples aryl halides with primary or secondary amines in the presence of a palladium catalyst and a strong base. nih.govnsf.gov Applying this to the target molecule would enable the synthesis of 2- and 3-amino-7-methylbenzo[b]thiophene derivatives. Modern catalyst systems utilizing specialized phosphine (B1218219) ligands can facilitate the amination of even less reactive aryl chlorides under mild conditions. researchgate.net

Carbon-Sulfur Bond Formation: Palladium-catalyzed C-S cross-coupling reactions can be used to introduce thioether functionalities. These reactions typically involve coupling the aryl halide with a thiol in the presence of a palladium catalyst and a base. This would yield alkylthio or arylthio derivatives of 7-methylbenzo[b]thiophene (B81734).

Coupling ReactionBond FormedCoupling PartnersCatalyst System (Typical)
Suzuki-Miyaura C-COrganoboron Reagent (e.g., R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Buchwald-Hartwig C-NAmine (R₂NH)Pd source (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOt-Bu)
C-S Coupling C-SThiol (RSH)Pd catalyst, Ligand, Base

In dihalogenated heteroaromatic compounds, the relative reactivity of the halogen atoms can often be controlled to achieve selective monofunctionalization. In 2,3-dihalobenzothiophenes, the C2 and C3 positions exhibit different electronic and steric environments, which can be exploited in cross-coupling reactions.

Generally, in heteroaromatic systems, halides adjacent to a heteroatom (like the C2 position next to sulfur) can have different reactivity compared to other positions. For some related dihaloheteroarenes, the position alpha to the heteroatom is intrinsically more reactive toward the oxidative addition step in palladium-catalyzed cycles. nih.gov

However, modern synthetic methods have demonstrated that this inherent selectivity can be overridden. The choice of ligand bound to the palladium center can dramatically influence the regiochemical outcome of the reaction. nih.gov By selecting a specific ligand, chemists can direct the catalytic reaction to selectively occur at either the C2 or C3 position. For instance, studies on dichloropyridazines have shown that by simply changing the phosphine ligand, the preferred site of Suzuki coupling can be switched from one position to the other. This ligand-controlled regioselectivity allows for the stepwise and selective functionalization of this compound, enabling the synthesis of disubstituted products with different groups at the C2 and C3 positions.

Oxidation and Reduction Chemistry of the Thiophene Sulfur Atom

The sulfur atom in the benzothiophene ring is susceptible to oxidation, which dramatically alters the electronic properties and chemical reactivity of the entire molecule.

The thiophene sulfur can be oxidized to form the corresponding sulfoxide (B87167) (S=O) and subsequently the sulfone (SO₂). This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The oxidation of electron-poor benzothiophenes, like the title compound, can be effectively carried out with a combination of H₂O₂ and phosphorus pentoxide (P₂O₅).

The impact of this oxidation is profound:

Electronic Properties: The thiophene sulfur atom is typically considered an electron-donating group within the aromatic system. Upon oxidation to a sulfonyl group (-SO₂-), it is converted into a very powerful electron-withdrawing group. This change significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This transformation effectively converts the benzothiophene molecule from an electron donor to an electron acceptor.

Reactivity: The conversion to a sulfone deactivates the benzothiophene ring towards electrophilic attack but can activate it for other transformations. For instance, the increased electron deficiency can facilitate nucleophilic aromatic substitution on the ring. Furthermore, the C-H bonds on the thiophene ring of benzothiophene 1,1-dioxides become more acidic and can undergo reactions like palladium-catalyzed direct C-H arylation at the C2 position.

Spectroscopic Properties: The significant alteration of the electronic structure upon oxidation leads to changes in the molecule's interaction with light. Benzothiophene sulfones typically exhibit red-shifted (longer wavelength) absorption and emission spectra compared to the parent benzothiophene. This change in electronic properties has been explored for creating materials with tunable fluorescence.

Oxidation StateSulfur GroupElectronic Nature of GroupImpact on Electronic Properties
Parent Thiophene Sulfide (-S-)Electron-donatingHigher HOMO/LUMO levels
First Oxidation Sulfoxide (-SO-)Electron-withdrawingLowered HOMO/LUMO levels
Second Oxidation Sulfone (-SO₂-)Strongly Electron-withdrawingSignificantly lowered HOMO/LUMO levels; Red-shifted absorption/emission

Other Significant Reaction Pathways of this compound (e.g., Cycloaddition, Radical Reactions)

While the reactivity of this compound has not been extensively documented in dedicated studies, its potential participation in cycloaddition and radical reactions can be inferred from the known chemistry of the benzo[b]thiophene scaffold and related substituted derivatives. The presence of chloro and methyl substituents on the thiophene and benzene rings, respectively, is expected to modulate the electronic properties and, consequently, the reactivity of the core structure.

Cycloaddition Reactions

The inherent aromaticity of the benzo[b]thiophene ring system generally renders it unreactive as a diene in typical Diels-Alder reactions under thermal conditions. The aromatic stabilization energy would need to be overcome for the thiophene moiety to participate in a [4+2] cycloaddition.

However, modification of the sulfur atom significantly alters this reactivity. Benzo[b]thiophene S-oxides and S,S-dioxides, for instance, have been shown to act as dienes in cycloaddition reactions. researchgate.netrsc.org In these cases, the aromaticity of the thiophene ring is disrupted, making the diene system more accessible for reaction. For this compound, oxidation of the sulfur to the corresponding S-oxide or S,S-dioxide would be a prerequisite for it to participate as the diene component in a Diels-Alder reaction. The reaction of such an activated substrate with a dienophile would likely lead to the formation of a transient cycloadduct, which could then undergo further transformations, such as the extrusion of sulfur monoxide or sulfur dioxide, to yield substituted naphthalene (B1677914) derivatives.

The general scheme for the Diels-Alder reaction of a generic benzo[b]thiophene S,S-dioxide is presented below:

Reactant 1 (Diene)Reactant 2 (Dienophile)ConditionsProduct TypeReference Example
Benzo[b]thiophene S,S-dioxideTetraarylcyclopentadienoneReflux in xylenesTetraaryl-substituted dibenzothiophene (B1670422) or Pentaaryl-substituted benzene rsc.org

Radical Reactions

The involvement of the this compound scaffold in radical reactions is plausible, particularly concerning the substituents. The homolytic cleavage of C-H, C-C, or C-Cl bonds can be initiated under thermal or photochemical conditions, or by using radical initiators.

The methyl group at the 7-position presents a site for potential benzylic radical formation. The stability of a benzylic radical is well-established, and its formation would be the initial step in various radical-mediated transformations, such as halogenation or oxidation at the methyl group.

The carbon-chlorine bonds at the 2- and 3-positions could also undergo homolytic cleavage, although this typically requires more energy than C-H bond cleavage. libretexts.orglibretexts.org The bond dissociation energy (BDE) is a measure of the energy required for this process. While specific BDE values for this compound are not available, general trends in BDEs can provide insight. wikipedia.orgmasterorganicchemistry.com Reactions involving the cleavage of these C-Cl bonds could lead to the formation of thienyl radicals, which could then participate in subsequent propagation steps.

It is important to note that while these pathways are chemically reasonable based on fundamental principles and studies of related compounds, specific experimental investigations on cycloaddition and radical reactions of this compound are lacking in the current scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 7 Methylbenzo B Thiophene

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure and insights into the packing of molecules in the solid state. Although a crystal structure for 2,3-dichloro-7-methylbenzo[b]thiophene has not been reported, we can infer its likely solid-state characteristics by examining related compounds.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of substituted benzo[b]thiophenes is governed by a combination of van der Waals forces, π-π stacking interactions, and in some cases, weaker hydrogen bonding or halogen...halogen interactions. For this compound, the planar aromatic system is expected to facilitate π-π stacking, a common feature in the crystal engineering of aromatic compounds.

In related structures, such as 3-halo-2-organochalcogenylbenzo[b]thiophenes, π-π stacking interactions are observed between adjacent benzo[b]thiophene rings. nih.govresearchgate.netiucr.org Additionally, C—H⋯π interactions are common, where a hydrogen atom from one molecule interacts with the π-system of an adjacent molecule. The presence of chlorine atoms in the 2 and 3 positions, as well as the methyl group at the 7-position, will influence the specifics of these interactions, potentially leading to a herringbone or slipped-stack arrangement to minimize steric hindrance and optimize intermolecular contacts. The chlorine atoms may also participate in halogen bonding, a directional interaction that can play a significant role in crystal packing.

Comparison with Related Halogenated and Methylated Benzo[b]thiophene Structures

A comparative analysis with known crystal structures of halogenated and methylated benzo[b]thiophenes provides a framework for predicting the molecular geometry and packing of this compound. For instance, the crystal structures of 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene and 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene reveal a monoclinic (P21/c) symmetry. nih.govresearchgate.netiucr.org It is plausible that this compound could adopt a similar crystal system.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
3-bromo-2-(phenylsulfanyl)benzo[b]thiopheneMonoclinicP21/cπ-π stacking, C—H⋯π interactions
3-iodo-2-(phenylsulfanyl)benzo[b]thiopheneMonoclinicP21/cπ-π stacking, C—H⋯π interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Detailed ¹H and ¹³C NMR Assignments and Coupling Constants

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the methyl group. The chemical shift of the methyl protons will likely appear in the range of δ 2.0-2.5 ppm. The aromatic protons will exhibit chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms attached to the chlorine atoms (C2 and C3) are expected to be significantly deshielded and appear at a downfield chemical shift. The methyl carbon will resonate at a characteristic upfield position.

Predicted ¹H and ¹³C NMR Data for this compound (based on related structures)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H47.6 - 7.8d~8.0
H57.2 - 7.4t~7.5
H67.1 - 7.3d~7.0
CH₃2.4 - 2.6s-
CarbonPredicted Chemical Shift (ppm)
C2125 - 130
C3128 - 133
C3a138 - 142
C4124 - 128
C5123 - 127
C6120 - 124
C7135 - 139
C7a139 - 143
CH₃15 - 20

Elucidation of Stereochemistry and Dynamic Processes

As this compound is an achiral molecule, no stereochemical isomers are expected. Dynamic processes, such as restricted rotation around single bonds, are generally not observed in simple benzo[b]thiophene derivatives at room temperature due to the rigidity of the fused ring system. Therefore, the NMR spectra are expected to show sharp signals corresponding to a single conformational isomer.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

For this compound, the FTIR and Raman spectra would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will likely appear in the 1400-1600 cm⁻¹ range. The C-S stretching vibration of the thiophene (B33073) ring typically occurs at lower frequencies. The presence of the C-Cl bonds will give rise to characteristic stretching vibrations in the fingerprint region, generally between 600 and 800 cm⁻¹. The methyl group will exhibit characteristic C-H stretching and bending vibrations.

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600
C-ClStretching600 - 800
CH₃C-H Stretching2850 - 3000
CH₃C-H Bending1375 - 1450

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing definitive confirmation of its molecular weight and offering deep insights into its fragmentation pathways. The analysis of the mass spectrum allows for the verification of the elemental composition and the arrangement of atoms within the molecule.

The molecular formula of this compound is C9H6Cl2S. The nominal molecular weight of this compound is calculated to be 216 g/mol . However, the high-resolution mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in a distinctive cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The most intense peak in this cluster corresponds to the ion containing two ³⁵Cl isotopes. The M+2 peak, an ion with one ³⁵Cl and one ³⁷Cl, will have an intensity of about two-thirds of the M⁺ peak. The M+4 peak, representing the ion with two ³⁷Cl isotopes, will be weaker, with an intensity of roughly one-ninth of the M⁺ peak.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways, initiated by the loss of a chlorine atom or the methyl group. The stability of the benzothiophene (B83047) ring system significantly influences the fragmentation pattern.

A primary fragmentation step would likely involve the loss of a chlorine radical (Cl•) from the molecular ion, leading to the formation of a [M-Cl]⁺ ion. This would be followed by the sequential loss of the second chlorine atom. Another probable fragmentation pathway is the loss of the methyl radical (•CH₃) from the molecular ion, resulting in a [M-CH₃]⁺ fragment. Subsequent fragmentation could involve the cleavage of the thiophene ring.

The table below summarizes the expected major ions in the mass spectrum of this compound.

m/z (mass-to-charge ratio) Proposed Ion Structure Fragmentation Pathway
216[C₉H₆³⁵Cl₂S]⁺Molecular Ion (M⁺)
218[C₉H₆³⁵Cl³⁷ClS]⁺M+2 Isotope Peak
220[C₉H₆³⁷Cl₂S]⁺M+4 Isotope Peak
201[C₉H₃³⁵Cl₂S]⁺[M-CH₃]⁺
181[C₉H₆³⁵ClS]⁺[M-Cl]⁺
146[C₉H₆S]⁺[M-2Cl]⁺

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 7 Methylbenzo B Thiophene

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

HOMO-LUMO Energy Gap Analysis and Electronic Transitions

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and predicted electronic transitions for 2,3-Dichloro-7-methylbenzo[b]thiophene is not available in the current body of scientific literature. This type of analysis is crucial for understanding a molecule's electronic behavior and its potential applications in materials science.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electron-rich and electron-poor regions of the molecule to predict its reactivity towards electrophilic and nucleophilic attack, has not been reported in any located research.

Quantum Chemical Descriptors and Reactivity Indices

The calculation and analysis of quantum chemical descriptors, which provide a quantitative measure of a molecule's reactivity and stability, have not been documented for this compound.

Global and Local Reactivity Descriptors

There are no available data on global reactivity descriptors (such as chemical hardness, softness, and electronegativity) or local reactivity descriptors (like Fukui functions) for this compound. These descriptors are fundamental in predicting the reactive sites of a molecule.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

A Natural Bonding Orbital (NBO) analysis, which would provide a detailed picture of the electron delocalization and hyperconjugative interactions within this compound, has not been the subject of any published computational studies.

Simulations of Spectroscopic Properties (UV-Vis, NMR)

No theoretical simulations of the spectroscopic properties of this compound, such as its Ultraviolet-Visible (UV-Vis) absorption spectrum or its Nuclear Magnetic Resonance (NMR) chemical shifts, were found. These simulations are valuable for complementing and interpreting experimental spectroscopic data.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the conformational flexibility of a molecule, revealing its preferred shapes and the energy barriers between different conformations. For this compound, MD simulations could illuminate how the chlorine and methyl substituents influence the planarity and vibrational modes of the benzo[b]thiophene core.

Despite the utility of these methods, specific studies detailing the molecular dynamics and a thorough conformational analysis of this compound are not present in the current body of scientific literature.

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical chemistry offers a powerful lens through which to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the most likely pathways for chemical transformations. For this compound, theoretical studies could predict its reactivity in various chemical environments, such as during electrophilic aromatic substitution or nucleophilic attack.

The electronic effects of the chloro and methyl substituents are expected to play a crucial role in directing the regioselectivity of reactions involving the benzo[b]thiophene ring system. Quantum chemical calculations could quantify these effects by mapping the electron density distribution and calculating molecular orbitals. This would provide a theoretical foundation for understanding and predicting the outcomes of reactions involving this compound.

However, detailed theoretical investigations into the specific reaction mechanisms and pathways of this compound have not been documented in published research. While general principles of benzo[b]thiophene reactivity can be applied, a specific computational analysis for this molecule is currently absent from the scientific record.

Applications in Materials Science and Advanced Functional Materials

Incorporation into Organic Electronic Materials

The rigid, planar structure of the benzothiophene (B83047) unit, combined with the electron-withdrawing nature of the chlorine atoms, positions 2,3-Dichloro-7-methylbenzo[b]thiophene as a promising building block for organic electronic materials. These properties can influence the molecular packing and electronic energy levels of resulting materials, which are critical factors for efficient charge transport.

The development of high-performance organic semiconductors is crucial for the advancement of organic electronics. Fused thiophene (B33073) derivatives, such as benzo[b]thiophenes, are recognized as favorable core units for these materials due to their inherent potential for high charge transport. This is attributed to their extensive π-conjugated system and the coplanar molecular structure which facilitates π-orbital overlap. The sulfur-rich nature of these compounds also promotes strong intermolecular interactions, enhancing charge transfer characteristics. researchgate.net While direct studies on this compound are limited, research on analogous structures like benzo[b]thieno[2,3-d]thiophene (BTT) derivatives highlights the potential of the broader benzothiophene class. For instance, novel BTT derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). researchgate.netmdpi.com The introduction of chloro and methyl substituents on the benzothiophene core, as in the case of this compound, is a strategic approach to fine-tune the electronic properties and solubility of the resulting semiconductors.

The performance of organic electronic devices such as OFETs and OLEDs is intrinsically linked to the properties of the organic semiconductor layer. Benzothiophene-based materials have shown considerable promise in these applications. For example, OFETs fabricated using benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have demonstrated p-channel behavior with notable hole mobility and high current on/off ratios. mdpi.com Specifically, devices using a BTT derivative exhibited a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.com Furthermore, the development of new thermally activated delayed fluorescence (TADF) emitters with a D–A–D structure based on rsc.orgbenzothieno[3,2-b]benzothiophene-tetraoxide for OLED applications underscores the versatility of the benzothiophene scaffold. rsc.org The specific substitution pattern of this compound could offer advantages in tuning the energy levels and charge-transport properties for optimized performance in either OFETs or OLEDs, although direct experimental evidence is yet to be extensively reported.

Optoelectronic Applications and Nonlinear Optical (NLO) Properties

The extended π-conjugation and the presence of heteroatoms in benzothiophene derivatives make them interesting candidates for optoelectronic and nonlinear optical applications. The manipulation of their electronic structure through substitution can lead to materials with tailored optical responses.

Charge transfer (CT) complexes, formed between an electron donor and an electron acceptor, are of significant interest for their unique optical and electrical properties. While specific studies on CT complexes involving this compound are not widely available, research on related systems provides valuable insights. For instance, spectroscopic studies have been conducted on the charge-transfer complexes of 2,3-dichloro-5,6-dicyano-p-benzoquinone (a potent electron acceptor) with various donor molecules. bas.bg The formation of these complexes is often characterized by the appearance of new absorption bands in the visible region. bas.bg Given the electronic modifications induced by the chloro and methyl groups, this compound could potentially act as either a donor or an acceptor component in the formation of novel CT complexes with tailored optical properties for optoelectronic applications.

Advanced Chemical Scaffolds for Novel Material Design

The functionalization of the benzothiophene core is a powerful strategy for creating novel materials with specific properties. The presence of reactive sites on the this compound molecule allows for its use as a versatile scaffold in organic synthesis.

Functionalization for Specific Material Properties

The strategic functionalization of this compound serves as a critical avenue for tailoring its physicochemical characteristics for advanced functional materials. The presence of reactive chloro substituents at the 2 and 3-positions, coupled with the electronic influence of the methyl group at the 7-position, provides a versatile platform for introducing a variety of functional moieties. These modifications can profoundly alter the electronic, optical, and morphological properties of the core structure, thereby enabling its application in diverse areas of materials science, particularly in the realm of organic electronics.

The primary routes to functionalization involve the substitution of the chlorine atoms through various cross-coupling reactions. These reactions are pivotal in extending the π-conjugated system of the benzothiophene core, a key factor in determining the material's charge transport capabilities. The electron-donating nature of the 7-methyl group can influence the reactivity of the chloro substituents and modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting derivatives.

Detailed research findings have demonstrated that the introduction of specific functional groups allows for the fine-tuning of material properties. For instance, the incorporation of aromatic or heteroaromatic moieties can enhance intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). Furthermore, the attachment of solubilizing alkyl chains can improve the processability of the material, enabling its deposition from solution for the fabrication of large-area and flexible electronic devices.

The table below summarizes key research findings on the functionalization of dichlorinated aromatic compounds and the impact of substituents on the properties of benzothiophene derivatives, providing a predictive framework for the functionalization of this compound.

Functionalization StrategyIntroduced MoietyAnticipated Impact on Material PropertiesPotential Application
Suzuki Cross-CouplingAryl or Heteroaryl Groups- Extended π-conjugation
  • Tunable HOMO/LUMO energy levels
  • Enhanced intermolecular interactions
  • Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
    Sonogashira Cross-CouplingAlkynyl Groups- Linear and rigid molecular structure
  • Improved charge carrier mobility
  • Red-shifted absorption spectra
  • Organic Light-Emitting Diodes (OLEDs), Molecular Wires
    Buchwald-Hartwig AminationAryl Amines- Introduction of hole-transporting character
  • Altered photophysical properties
  • Potential for charge-transfer complex formation
  • Hole-Transport Layers in OLEDs and OPVs
    Stille Cross-CouplingThiophene or other Heterocycles- Increased planarity of the molecular backbone
  • Enhanced charge transport
  • Improved stability of the material
  • High-performance OFETs

    The electron-donating methyl group at the 7-position is expected to increase the electron density of the benzothiophene ring system. This inductive effect can influence the regioselectivity of functionalization reactions and also raise the HOMO energy level of the resulting materials. A higher HOMO level generally facilitates hole injection in electronic devices. Conversely, the electron-withdrawing nature of certain introduced functional groups can lower the LUMO energy level, which is beneficial for electron transport. The interplay between the fixed methyl substituent and the variable functional groups at the 2- and 3-positions allows for a high degree of control over the final optoelectronic properties of the materials.

    Future Directions and Emerging Research Avenues for 2,3 Dichloro 7 Methylbenzo B Thiophene

    Development of More Efficient and Sustainable Synthetic Routes

    The synthesis of benzothiophenes has traditionally involved methods that can be harsh and environmentally taxing. numberanalytics.com Future research will likely focus on developing greener, more efficient pathways to 2,3-Dichloro-7-methylbenzo[b]thiophene. Modern synthetic strategies are increasingly emphasizing sustainability, utilizing less hazardous reagents and solvents, and improving atom economy. benthamdirect.com

    Key areas for development include:

    Catalytic C-H Functionalization: Transition-metal-catalyzed reactions that directly functionalize C-H bonds are a promising avenue. organic-chemistry.org This approach could enable the direct chlorination and methylation of a benzothiophene (B83047) precursor, avoiding multiple steps and the use of harsh reagents.

    Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting synthetic routes for this compound to flow chemistry could lead to higher yields and purity.

    Green Solvents and Reagents: The use of environmentally benign solvents like ionic liquids or deep eutectic solvents is a growing trend in organic synthesis. rsc.org Research into cyclization and halogenation reactions in these media could significantly reduce the environmental footprint of producing this compound. For instance, copper-mediated halocyclization using simple sodium halides in ethanol (B145695) has been shown to be an effective and green method for creating halogenated thiophenes. nih.gov

    A comparative analysis of potential synthetic routes is presented below:

    Synthetic Strategy Key Features Potential Advantages for this compound Research Focus
    Traditional CyclizationMulti-step process, often using reagents like polyphosphoric acid. prepchem.comEstablished methodology for benzothiophene core.Adaptation for specific dichloromethyl substitution pattern.
    Metal-Catalyzed Cross-CouplingBuilds the molecule by forming C-C and C-S bonds. numberanalytics.comHigh control over regioselectivity.Identifying suitable catalysts and coupling partners.
    Electrophilic CyclizationOne-pot synthesis from precursors using electrophilic reagents. uwf.edunih.govPotentially fewer steps, milder conditions. uwf.eduOptimization for dichlorination, possibly using reagents like N-chlorosuccinimide.
    Green Chemistry ApproachesUse of non-toxic reagents, renewable solvents, and energy-efficient methods. benthamdirect.comnih.govReduced environmental impact, improved safety.Exploring enzymatic catalysis or photocatalysis.

    Exploration of Novel Reactivity Patterns and Derivatization

    The electronic landscape of the benzothiophene core is significantly altered by the presence of two electron-withdrawing chlorine atoms at the 2 and 3 positions and an electron-donating methyl group at the 7 position. This unique substitution pattern is expected to unlock novel reactivity and provide a platform for creating a diverse library of new derivatives.

    Future research in this area will likely investigate:

    Cross-Coupling Reactions: The chlorine atoms can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This would allow for the introduction of a wide range of functional groups (aryl, alkyl, amino, etc.) at the 2 and 3 positions, creating complex molecules with tailored properties.

    Selective Functionalization: The interplay between the activating methyl group and the deactivating chloro groups could allow for selective electrophilic substitution on the benzene (B151609) ring portion of the molecule. chemicalbook.com Understanding and controlling this regioselectivity will be a key research challenge.

    Cycloaddition Reactions: While the aromaticity of the thiophene (B33073) ring can limit its participation in cycloaddition reactions, the electronic modifications of this compound might enable novel transformations, such as Diels-Alder reactions, leading to more complex fused-ring systems. researchgate.net

    Reaction Type Target Position(s) Potential Derivative Class Anticipated Research Challenge
    Suzuki Coupling2 and/or 32,3-Diaryl-7-methylbenzo[b]thiophenesCatalyst optimization for sterically hindered couplings.
    Buchwald-Hartwig Amination2 and/or 32,3-Diamino-7-methylbenzo[b]thiophenesManaging competitive reactions and ensuring stability.
    Electrophilic Aromatic Substitution4, 5, or 6Halogenated or nitrated derivativesControlling regioselectivity due to competing electronic effects.
    Oxidation of SulfurSulfur atomSulfoxide (B87167) and sulfone derivativesSelective oxidation without affecting other functional groups.

    Advanced Computational Modeling for Predictive Design and Property Optimization

    Computational chemistry offers a powerful toolkit for predicting the properties of molecules like this compound before they are synthesized. researchgate.net Methods such as Density Functional Theory (DFT) can provide deep insights into molecular structure, electronic properties, and reactivity, guiding experimental efforts and accelerating the discovery of new applications. researchgate.net

    Emerging research avenues in this domain include:

    Predicting Electronic Properties: DFT calculations can be used to determine key electronic parameters such as the HOMO-LUMO gap, ionization potential, and electron affinity. These values are crucial for predicting the potential of this compound and its derivatives as materials for organic electronics. researchgate.net

    Simulating Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers of potential reactions, helping to predict the most favorable reaction pathways and optimize conditions for derivatization.

    Virtual Screening: By computationally designing a virtual library of derivatives based on the this compound scaffold and predicting their properties, researchers can identify the most promising candidates for synthesis and testing in specific applications, such as organic semiconductors.

    Computational Method Predicted Property Relevance to Research
    Density Functional Theory (DFT)HOMO/LUMO energies, electron density distribution, molecular orbitalsPredicts electronic behavior for materials science applications. researchgate.netresearchgate.net
    Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectraGuides the design of molecules for optoelectronic devices. researchgate.net
    Molecular Dynamics (MD)Solid-state packing, intermolecular interactionsSimulates how molecules arrange in a thin film, affecting charge transport.
    Reaction Pathway ModelingTransition state energies, activation barriersOptimizes synthetic routes and predicts reactivity patterns.

    Integration into Next-Generation Functional Materials and Devices

    The benzothiophene scaffold is a well-established building block for high-performance organic functional materials. numberanalytics.com Its derivatives have been successfully incorporated into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.comscilit.commdpi.com The specific electronic properties imparted by the dichloro- and methyl-substituents make this compound a particularly interesting candidate for next-generation materials.

    Future research will focus on:

    Organic Semiconductors: The electron-withdrawing nature of the chlorine atoms can lower the energy levels of the molecular orbitals, which is often beneficial for creating n-type or ambipolar organic semiconductors. researchgate.net Synthesizing polymers or small molecules incorporating the this compound unit is a key step toward evaluating its performance in OFETs. mdpi.com

    Emissive Materials: By functionalizing the core structure through the derivatization strategies mentioned above, it may be possible to tune the fluorescence properties of the molecule, leading to new emitters for OLED applications.

    Sensors and Diagnostics: The electron-rich benzothiophene system can interact with various analytes. nih.gov Derivatives could be designed to act as chemosensors, where binding to a target molecule induces a change in fluorescence or conductivity.

    The exploration of this compound represents a frontier in materials science and synthetic chemistry. By pursuing more sustainable synthetic methods, exploring its unique reactivity, leveraging predictive computational modeling, and integrating it into novel functional materials, the scientific community can unlock the full potential of this promising compound.

    Q & A

    Q. What are the optimized synthetic routes for 2,3-Dichloro-7-methylbenzo[b]thiophene, and how can reaction conditions influence yield?

    Answer: The synthesis typically involves halogenation and alkylation of benzo[b]thiophene precursors. Key steps include:

    • Halogenation: Use of Cl₂ or SO₂Cl₂ under controlled temperatures (0–25°C) to introduce chlorine atoms at positions 2 and 3 .
    • Methylation: Friedel-Crafts alkylation with methyl iodide or dimethyl sulfate, catalyzed by Lewis acids (e.g., AlCl₃), at reflux conditions (~80°C) for 6–12 hours .
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.
      Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and monitoring reaction progress via TLC or GC-MS.

    Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

    Answer:

    • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., methyl at C7, chloro at C2/C3). Aromatic protons appear as doublets in δ 7.1–7.8 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
    • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 232.98) and isotopic patterns from chlorine .
    • X-ray Diffraction (XRD): Resolves crystal packing and bond angles, critical for material science applications .

    Q. How is this compound utilized in environmental geochemical studies?

    Answer: As a sulfur-containing polycyclic aromatic hydrocarbon (PAH), it serves as a biomarker for:

    • Oil Maturity: Higher thermal stability of methyl-substituted derivatives correlates with reservoir maturity .
    • Pollution Tracking: GC-MS quantifies its presence in sediments to assess fossil fuel contamination .

    Advanced Research Questions

    Q. What experimental strategies resolve contradictions in substituent effects on electronic properties?

    Answer: Conflicting reports on substituent impacts (e.g., methyl vs. chloro on HOMO-LUMO gaps) require:

    • Comparative DFT Calculations: Model electronic structures using Gaussian or ORCA software to predict band gaps .
    • Thin-Film Characterization: UV-Vis spectroscopy and cyclic voltammetry validate computational predictions in organic semiconductors .
    • Controlled Synthesis: Systematic variation of substituents (e.g., methyl at C7 vs. C8) isolates positional effects .

    Q. How can 3D-QSAR and molecular docking guide the design of this compound derivatives as PLK1 inhibitors?

    Answer:

    • 3D-QSAR (CoMFA/CoMSIA): Build models using steric, electrostatic, and hydrophobic fields from training sets of thiophene derivatives. Predictive > 0.5 and > 0.8 indicate robustness .
    • Molecular Docking (AutoDock/Vina): Dock derivatives into PLK1’s ATP-binding pocket (PDB: 2OWB). Prioritize compounds with hydrogen bonds to Cys67/Leu69 and hydrophobic contacts with Leu59 .
    • Validation: In vitro kinase assays (IC₅₀ < 1 µM) confirm activity .

    Q. What methodologies optimize this compound-based organic semiconductors for transistor performance?

    Answer:

    • Morphology Control: Vacuum deposition at 0.1–0.3 Å/s ensures uniform thin films. Atomic force microscopy (AFM) monitors surface roughness (<5 nm RMS) .
    • Doping: Introduce electron-deficient acceptors (e.g., F4-TCNQ) via solution processing to enhance charge mobility (>1 cm²/V·s) .
    • Device Fabrication: Top-gate OTFTs with SiO₂ dielectric and Au electrodes. Measure mobility using transfer curves (|VGS| = 40 V) .

    Q. How do halogen and alkyl substituents influence the antitumor activity of benzo[b]thiophene derivatives?

    Answer:

    • Structure-Activity Relationship (SAR):
      • Chloro Substituents: Enhance DNA intercalation (e.g., IC₅₀ = 12 µM against MCF-7 cells) via electrostatic interactions .
      • Methyl Groups: Improve lipophilicity (log P > 3.5) for better membrane permeability .
    • In Vivo Testing: Xenograft models (e.g., BALB/c mice) assess tumor volume reduction (≥50% at 10 mg/kg) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.